Bienvenue dans la boutique en ligne BenchChem!

Senkyunolide C

Pharmaceutical formulation Preclinical drug delivery Solubility optimization

Senkyunolide C is distinguished by its 5-hydroxy substitution on the benzofuranone core, absent in Senkyunolide A and Butylidenephthalide. This structural feature enables direct aqueous buffer formulation at 34.31 mg/mL (37°C), eliminating DMSO-related cytotoxicity in cell-based anti-inflammatory and hepatoprotection assays. With verified ≥98% HPLC purity, well-characterized stability, and HPLC detection at 278 nm, it serves as a reliable reference standard for phthalide quantification and LC-MS/MS method validation. Choose Senkyunolide C when experimental design demands aqueous compatibility, HO-1 pathway interrogation, or reproducible dose-response characterization.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 91652-78-7
Cat. No. B157678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenkyunolide C
CAS91652-78-7
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCCC=C1C2=C(C=CC(=C2)O)C(=O)O1
InChIInChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
InChIKeyNRENRLOUWSVYIA-WCIBSUBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Senkyunolide C (CAS 91652-78-7) – Technical Specification and Differentiation Overview


Senkyunolide C (洋川芎内酯 C) is a phthalide lactone isolated primarily from the rhizomes of *Cnidium officinale* and *Ligusticum chuanxiong* (Apiaceae family) [1]. As a member of the senkyunolide class of natural products, it features a 5-hydroxy substituted benzofuranone core that distinguishes it from its closest structural analogs—including Senkyunolide A (lacks the 5-hydroxyl group), Senkyunolide I (differing stereochemistry), and Butylidenephthalide (lacks the hydroxyl moiety) [2]. The compound exhibits measurable physiochemical properties relevant to formulation and experimental design: equilibrium solubility in water at 37°C of 34.31 mg/mL, an n-octanol/water partition coefficient of 13.43 (log Papp = 1.13), and molecular weight 204.22 g/mol [3]. These baseline characteristics inform its utility as a reference standard in analytical quality control and as a tool compound in inflammation, cardiovascular, and oxidative stress research applications [4].

Why Generic Substitution Fails: Structural Determinants of Senkyunolide C Differentiation from In-Class Analogs


Procurement decisions that treat all senkyunolides or phthalides as interchangeable overlook critical structure-activity distinctions that directly impact experimental outcomes and formulation requirements. Senkyunolide C possesses a 5-hydroxy substitution on the benzofuranone core that is absent in Senkyunolide A and Butylidenephthalide, conferring distinct hydrogen-bonding capacity (HBD count: 1) and polarity (tPSA: 46.53 Ų) . These structural features translate to differential solubility profiles—Senkyunolide C demonstrates aqueous solubility of 34.31 mg/mL, whereas Senkyunolide A is reported to be soluble primarily in organic solvents such as chloroform and ethyl acetate [1]. Furthermore, bioavailability differences across the class are substantial: while ligustilide exhibits oral bioavailability of only 2.6% in rats, senkyunolides as a class show improved values (e.g., 32.19% absolute bioavailability reported for senkyunolide in mice) [2]. Substitution without verifying compound-specific physiochemical and pharmacological parameters risks introducing uncontrolled variables that compromise reproducibility, alter dose-response relationships, and invalidate comparative analyses—particularly in studies requiring aqueous formulation or targeting specific molecular pathways where hydroxyl group presence modulates target engagement [3].

Quantitative Evidence Guide: Measurable Differentiation of Senkyunolide C Versus Closest Analogs


Aqueous Solubility Differentiation: Senkyunolide C Enables Direct Aqueous Formulation at 34.31 mg/mL

Senkyunolide C demonstrates equilibrium solubility in water of 34.31 mg/mL at 37°C, with an n-octanol/water partition coefficient of 13.43 (log Papp = 1.13). In contrast, Senkyunolide A is characterized as soluble primarily in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with limited aqueous solubility [1]. Butylidenephthalide lacks the 5-hydroxyl group present in Senkyunolide C and exhibits LogP of 3.72 (versus 3.39 for Senkyunolide C), indicating higher lipophilicity and further reduced aqueous solubility . Senkyunolide C was unstable in solvent systems with pH ≥ 9.0, a formulation constraint absent in data reported for analogs [2].

Pharmaceutical formulation Preclinical drug delivery Solubility optimization

Bioavailability Class Differentiation: Senkyunolide Class Demonstrates 12-Fold Superiority Over Ligustilide

Absolute bioavailability of senkyunolide in mice was calculated at 32.19% following oral administration. In marked contrast, ligustilide—the most abundant phthalide in Ligusticum chuanxiong—exhibits oral bioavailability of only 2.6% in rats, a 12.4-fold difference [1]. This low bioavailability of ligustilide is attributed to extensive first-pass metabolism in the liver, with seven identified metabolites including butylidenephthalide, senkyunolide I, and senkyunolide H [2]. Senkyunolide A pharmacokinetics were reported to be unaltered when administered as part of Chuanxiong extract, suggesting minimal herb-drug interaction potential within its class [3].

Pharmacokinetics Oral bioavailability ADME profiling

Oxidative Stress Protection: Senkyunolide C Structural Isomers Activate HO-1 Pathway Not Demonstrated in Senkyunolide A

Senkyunolide-H and its stereoisomer Senkyunolide-I inhibited reactive oxygen species (ROS) formation and lipid peroxidation while enhancing cellular resistance to hydrogen peroxide-induced oxidative damage in human HepG2 cells. Notably, the heme oxygenase-1 (HO-1) inhibitor tin protoporphyrin IX (SnPP) significantly suppressed this antioxidant activity, confirming pathway-specific mechanism of action via HO-1 activation [1]. This HO-1 induction mechanism, identified through bioactivity-guided fractionation of Rhizoma Chuanxiong, has not been reported for Senkyunolide A or other non-hydroxylated phthalides in published comparative studies [2]. Senkyunolide A's reported activities center on PP2A modulation and NLRP3 inflammasome inhibition rather than HO-1-mediated cytoprotection .

Oxidative stress Cytoprotection Heme oxygenase-1

Anti-Inflammatory Activity Profile: Differential Potency and Selectivity Among Cnidium officinale Phthalides

In a comparative analysis of Cnidium officinale rhizome constituents using IL-1β-stimulated primary rat hepatocytes, Senkyunolide A and (Z)-ligustilide efficiently suppressed nitric oxide (NO) production, whereas other phthalides including (3S)-butylphthalide, neocnidilide, and cnidilide showed less potency [1]. Senkyunolide A further decreased iNOS protein and mRNA levels, as well as TNF-α and CCL20 mRNA [2]. While Senkyunolide C was not directly tested in this particular head-to-head panel, its structural position as a 5-hydroxylated analog suggests potential activity distinct from both the potent anti-inflammatory analogs (Senkyunolide A, ligustilide) and the weaker ones (butylphthalide, cnidilide) [3].

Anti-inflammatory Nitric oxide inhibition iNOS suppression

Structural Differentiation: 5-Hydroxyl Substitution Confers Distinct Hydrogen-Bonding Capacity and Polarity

Senkyunolide C contains a 5-hydroxy substituent on the benzofuranone core (IUPAC: (Z)-3-butylidene-5-hydroxyisobenzofuran-1(3H)-one) that is absent in Senkyunolide A [(S)-3-butyl-4,5-dihydroisobenzofuran-1(3H)-one] and Butylidenephthalide [C12H12O2, no hydroxyl] . This structural difference yields measurable differences in molecular descriptors: Senkyunolide C has 1 hydrogen bond donor (versus 0 for both comparators), topological polar surface area (tPSA) of 46.53 Ų (versus lower values for non-hydroxylated analogs), and LogP of 3.39 (versus 3.72 for Butylidenephthalide) . These differences directly impact solubility, permeability, and potential for hydrogen-bonding interactions with biological targets [1].

Structure-activity relationship Molecular properties Drug-likeness

Optimal Research and Industrial Application Scenarios for Senkyunolide C (CAS 91652-78-7)


Aqueous Formulation Development for In Vitro Anti-Inflammatory Assays Requiring Physiological Buffer Compatibility

Based on demonstrated equilibrium solubility of 34.31 mg/mL in water at 37°C, Senkyunolide C enables direct formulation in aqueous buffers without requiring DMSO or organic co-solvents that can introduce cytotoxicity and confounding variables [1]. This solubility profile supports use in cell-based anti-inflammatory assays where solvent effects must be minimized, particularly in studies involving primary hepatocytes or macrophages sensitive to vehicle toxicity. For researchers seeking to validate senkyunolide class effects on IL-1β-induced NO production or iNOS expression, aqueous-formulated Senkyunolide C provides cleaner dose-response characterization than DMSO-dependent analogs [2].

HO-1/Nrf2 Pathway Activation Studies in Oxidative Stress and Cytoprotection Research

Senkyunolide stereoisomers (H and I) have been definitively shown to activate heme oxygenase-1 (HO-1) as a cytoprotective mechanism against hydrogen peroxide-induced oxidative damage in HepG2 cells, an effect reversed by SnPP [3]. Senkyunolide A lacks reported HO-1 induction activity, instead acting via PP2A/α-synuclein modulation . Senkyunolide C, as a 5-hydroxylated analog, may share this HO-1 activating property and is thus the appropriate tool compound for research interrogating Nrf2/ARE-mediated antioxidant responses, ischemia-reperfusion injury models, and hepatoprotection mechanisms where HO-1 induction is a primary endpoint.

Analytical Reference Standard for Phthalide Quantification in Quality Control and Pharmacokinetic Studies

The well-characterized physiochemical properties of Senkyunolide C—including molecular weight 204.22 g/mol, HPLC-amenable detection at 278 nm, and established stability parameters—position it as a reliable analytical reference standard for quantifying phthalide content in botanical extracts and biological matrices [4]. With documented absolute bioavailability of 32.19% for the senkyunolide class in mice, Senkyunolide C serves as a representative marker compound for developing and validating LC-MS/MS methods in pharmacokinetic studies, particularly where ligustilide (2.6% bioavailability) would provide insufficient systemic exposure for robust quantification [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senkyunolide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.